molecular formula C9H14F3NO4 B2789033 (3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid CAS No. 2418642-59-6

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid

Cat. No.: B2789033
CAS No.: 2418642-59-6
M. Wt: 257.209
InChI Key: BNPNERRBFQTAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid is a salt comprising a morpholine-derived cation and trifluoroacetic acid (TFA) as the counterion. The cation, (3-Ethenylmorpholin-3-yl)methanol, features a morpholine ring substituted with an ethenyl group and a hydroxymethyl group. Morpholine derivatives are widely explored in medicinal chemistry due to their bioactivity and ability to modulate physicochemical properties. TFA, a strong fluorinated acid (pKa ~0.23), is a versatile reagent and solvent in organic synthesis, catalysis, and pharmaceutical manufacturing. This compound’s structural and electronic characteristics make it a candidate for applications in drug development, agrochemicals, and materials science.

Properties

IUPAC Name

(3-ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-2-7(5-9)6-10-4-3-8-7;3-2(4,5)1(6)7/h2,8-9H,1,3-6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPNERRBFQTAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COCCN1)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions facilitated by catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the morpholine ring or the trifluoroacetic acid moiety .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathwaysThese interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Analysis

  • The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity.
  • Anion : TFA’s strong acidity, volatility, and miscibility with organic solvents contribute to its utility in stabilizing cationic species and improving solubility.

Comparison with Similar Compounds

Structural Analogues

Compound Name Cation Core Key Substituents Molecular Weight (g/mol) Key Applications Evidence ID
(3-Ethenylmorpholin-3-yl)methanol;TFA Morpholine Ethenyl, hydroxymethyl ~273.2* Drug intermediates, agrochemicals
[1-(Cyclohexylmethyl)-4-phenyl-4-piperidyl]methanol;TFA Piperidine Cyclohexylmethyl, phenyl 316.1 Antimicrobial agents
Ethyl 2-(azetidin-3-yl)acetate;TFA Azetidine Ethyl acetate ~227.1* Peptide synthesis, NMR spectroscopy
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Morpholine Chloroacetyl, fluorophenyl ~328.7* Anticancer agents

*Calculated based on constituent molecular weights.

Pharmacological and Functional Differences

  • Bioactivity : The piperidine-TFA salt in demonstrated inhibitory activity against Mycobacterium tuberculosis, likely due to the lipophilic cyclohexylmethyl group enhancing membrane permeability. In contrast, the morpholine-TFA compound’s ethenyl group may enable conjugation or polymerization for controlled drug release.
  • Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than piperidine analogues due to the oxygen atom in the ring, which improves hydrogen-bonding capacity.
  • Synthetic Utility : TFA’s role as a solvent and catalyst in SNAr reactions () and methane oxidation () highlights its versatility, whereas its salts are often intermediates in drug formulations.

Biological Activity

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid is a compound that has attracted attention due to its unique structural properties and potential applications in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure combines a morpholine ring with a trifluoroacetic acid moiety, which influences its biological activity. The molecular formula is C9H14F3NO4C_9H_{14}F_3NO_4 with a molecular weight of 257.21 g/mol. The InChI key for this compound is BNPNERRBFQTAOH-UHFFFAOYSA-N, and its canonical SMILES representation is C=CC1(COCCN1)CO.C(=O)(C(F)(F)F)O.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroacetic acid component can influence protein interactions and enzyme activities, while the morpholine structure can enhance membrane permeability, facilitating the compound's uptake in cells.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens. For instance, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been noted in various assays.
  • Antiproliferative Effects : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these effects are significant, indicating potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsIC50/MIC Values
AntibacterialE. coliSignificant inhibitionMIC = 62.5 µg/mL
AntibacterialS. aureusModerate inhibitionMIC = 78.12 µg/mL
AntiproliferativeHeLa (cervical cancer)Inhibition of cell growthIC50 = 226 µg/mL
AntiproliferativeA549 (lung cancer)Inhibition of cell growthIC50 = 242.52 µg/mL

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique reactivity profiles due to the presence of both morpholine and trifluoroacetic acid functionalities. This combination may enhance its bioactivity compared to other morpholine derivatives.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activities
(3-Ethynylmorpholin-3-yl)methanolEthynyl group instead of ethenylLimited antibacterial activity
Trifluoroacetic acidSimple carboxylic acidKnown for protein denaturation
(3-Ethenylpiperidin-3-yl)methanolPiperidine ringEnhanced neuroactivity

Q & A

Q. How does the trifluoromethyl group in TFA influence hydrogen-bonding networks in crystalline forms of the compound?

  • Methodological Answer : X-ray crystallography reveals that the CF₃ group engages in weak C-F···H-N hydrogen bonds, altering crystal packing. Differential Scanning Calorimetry (DSC) and powder XRD can correlate trifluoromethyl effects with polymorph stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.